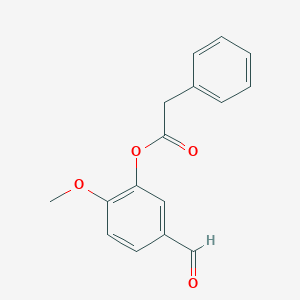
5-formyl-2-methoxyphenyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-formyl-2-methoxyphenyl phenylacetate, also known as FMPP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. FMPP is a derivative of the natural compound safrole, which is found in certain plants and has been used in traditional medicine for centuries. In
Aplicaciones Científicas De Investigación
5-formyl-2-methoxyphenyl phenylacetate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other compounds, as a tool for investigating the function of certain proteins and enzymes, and as a potential therapeutic agent for various diseases. 5-formyl-2-methoxyphenyl phenylacetate has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-formyl-2-methoxyphenyl phenylacetate is not fully understood, but it is believed to work through various pathways in the body, including the inhibition of certain enzymes and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has been shown to interact with the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-formyl-2-methoxyphenyl phenylacetate has various biochemical and physiological effects in the body, including the induction of cell death in cancer cells, the reduction of inflammation and oxidative stress, and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-formyl-2-methoxyphenyl phenylacetate in lab experiments is its relatively low toxicity compared to other compounds. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to be stable under certain conditions, making it easier to handle and store. However, one limitation of using 5-formyl-2-methoxyphenyl phenylacetate is its limited availability, as the synthesis method requires specialized equipment and expertise. Additionally, the purity of the final product can vary depending on the synthesis method used, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-formyl-2-methoxyphenyl phenylacetate, including further investigation of its mechanism of action and potential therapeutic applications. 5-formyl-2-methoxyphenyl phenylacetate could potentially be used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further research could be done to optimize the synthesis method for 5-formyl-2-methoxyphenyl phenylacetate, making it more accessible to researchers. Finally, 5-formyl-2-methoxyphenyl phenylacetate could be used as a tool for investigating the function of certain proteins and enzymes, potentially leading to new insights into the underlying mechanisms of various diseases.
Métodos De Síntesis
5-formyl-2-methoxyphenyl phenylacetate can be synthesized from safrole through a multi-step process involving oxidation, reduction, and esterification reactions. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product. However, the process still requires specialized equipment and expertise, making it challenging for some researchers to access 5-formyl-2-methoxyphenyl phenylacetate for their experiments.
Propiedades
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVRZYNESUTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-2-methoxyphenyl) 2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

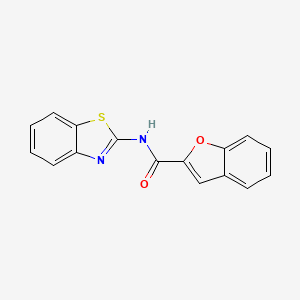
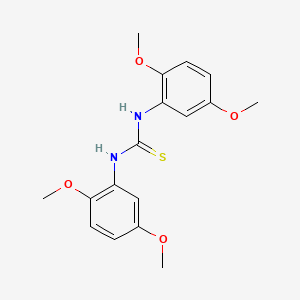
![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
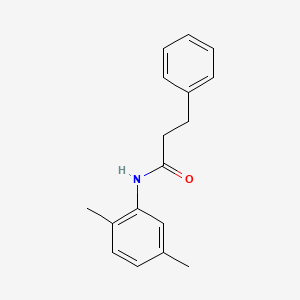
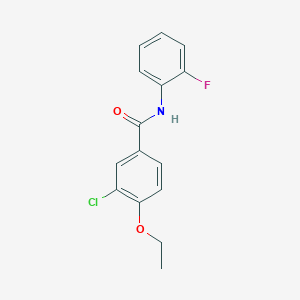
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)
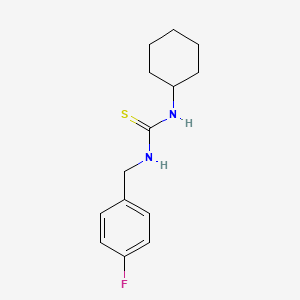
![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)
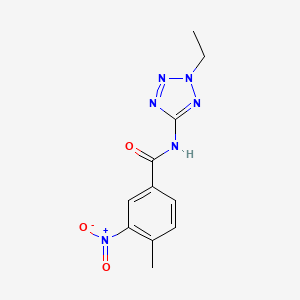
![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)